molecular formula C8H11N3 B12265110 N-cyclopropyl-6-methylpyrazin-2-amine

N-cyclopropyl-6-methylpyrazin-2-amine

Cat. No.: B12265110
M. Wt: 149.19 g/mol
InChI Key: FNZHMFGOBRZWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-6-methylpyrazin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyrazine ring core, a nitrogen-containing heterocycle known for its utility in drug discovery, which is substituted with a methyl group and a cyclopropylamine moiety . The incorporation of a cyclopropyl group is a common strategy in lead optimization, as this structural feature can influence a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile . While specific biological data for this compound is not extensively reported in the public domain, analogous compounds featuring pyrazine and cyclopropylamine structures are investigated for their potential as key intermediates or scaffolds in the synthesis of more complex bioactive molecules . For instance, structurally similar N-cyclopropylpyrazin-2-amine is a known compound, highlighting the relevance of this chemical class . Furthermore, pyrazine derivatives, in general, represent a significant area of research for the development of new therapeutic agents . Researchers may explore this compound as a building block for the construction of compound libraries or as a precursor in synthetic pathways aimed at developing novel inhibitors or modulators of biological targets. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N-cyclopropyl-6-methylpyrazin-2-amine

InChI

InChI=1S/C8H11N3/c1-6-4-9-5-8(10-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)

InChI Key

FNZHMFGOBRZWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)NC2CC2

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of N Cyclopropyl 6 Methylpyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-cyclopropyl-6-methylpyrazin-2-amine. Through a combination of one-dimensional and two-dimensional NMR techniques, the precise arrangement of atoms and their connectivity can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) for Amine and Ring Proton Characterization

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) ring, the methyl group, the cyclopropyl (B3062369) group, and the amine proton.

The aromatic region is expected to show two singlets for the two protons on the pyrazine ring. Due to the substitution pattern, these protons are in different chemical environments. The proton adjacent to the methyl group is anticipated to appear at a slightly different chemical shift than the proton nearer to the cyclopropylamino group.

The methyl group attached to the pyrazine ring will likely produce a sharp singlet in the upfield region of the spectrum. The amine (NH) proton is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The cyclopropyl group will present a more complex set of signals. The methine proton (CH) directly attached to the nitrogen will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl ring are diastereotopic and are expected to appear as two distinct multiplets in the upfield region.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrazine-H (position 3 or 5)7.5 - 7.8s-
Pyrazine-H (position 5 or 3)7.8 - 8.1s-
NH5.0 - 6.0br s-
Cyclopropyl-CH2.5 - 2.8m3.0 - 7.0
Pyrazine-CH₃2.3 - 2.6s-
Cyclopropyl-CH₂0.7 - 1.0m3.0 - 8.0
Cyclopropyl-CH₂'0.5 - 0.8m3.0 - 8.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. It is predicted that all eight carbon atoms of this compound will be distinguishable.

The pyrazine ring carbons are expected to resonate in the downfield region, typically between 130 and 160 ppm. The carbon atom bearing the amino group and the carbon atom with the methyl group will have distinct chemical shifts from the other two pyrazine carbons. The carbon of the methyl group will appear as a signal in the upfield region.

The cyclopropyl group carbons will also have characteristic chemical shifts. The methine carbon bonded to the nitrogen will be downfield relative to the two equivalent methylene carbons of the cyclopropyl ring, which will appear at a significantly upfield chemical shift.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazine-C (C2)155 - 160
Pyrazine-C (C6)150 - 155
Pyrazine-C (C3 or C5)130 - 135
Pyrazine-C (C5 or C3)125 - 130
Cyclopropyl-CH28 - 33
Pyrazine-CH₃20 - 25
Cyclopropyl-CH₂5 - 10

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. Key expected correlations include the coupling between the cyclopropyl methine proton and the cyclopropyl methylene protons. No cross-peaks are expected for the singlets of the pyrazine ring protons and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to unambiguously assign each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment is crucial for piecing together the molecular structure. It reveals couplings between protons and carbons that are two or three bonds apart.

Predicted 2D NMR Correlations

Experiment Proton (¹H) Correlated Carbon (¹³C) Significance
HSQC Pyrazine-H (3 or 5)Pyrazine-C (3 or 5)Direct C-H bond
Pyrazine-H (5 or 3)Pyrazine-C (5 or 3)Direct C-H bond
Cyclopropyl-CHCyclopropyl-CHDirect C-H bond
Pyrazine-CH₃Pyrazine-CH₃Direct C-H bond
Cyclopropyl-CH₂/CH₂'Cyclopropyl-CH₂Direct C-H bond
HMBC Pyrazine-CH₃Pyrazine-C6, Pyrazine-C5Confirms methyl position
Cyclopropyl-CHPyrazine-C2, Cyclopropyl-CH₂Confirms N-cyclopropyl bond
Pyrazine-H (3)Pyrazine-C2, Pyrazine-C5Confirms pyrazine structure
Pyrazine-H (5)Pyrazine-C6, Pyrazine-C3Confirms pyrazine structure

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated species, [M+H]⁺. The high-resolution measurement of this ion would allow for the confirmation of the molecular formula, C₈H₁₁N₃.

Predicted High-Resolution Mass Spectrometry Data

Ion Molecular Formula Calculated Exact Mass Predicted Observed m/z
[M]C₈H₁₁N₃149.0953-
[M+H]⁺C₈H₁₂N₃⁺150.1031150.1031

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling

Chromatographic techniques coupled with mass spectrometry are powerful tools for assessing the purity of a chemical compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. Assuming this compound meets these criteria, GC-MS could effectively separate it from any volatile impurities. The mass spectrometer would then provide mass information for each separated component, aiding in their identification. Potential impurities that could be detected include starting materials from the synthesis, such as 2-amino-6-methylpyrazine or a cyclopropyl-containing reagent, and by-products of the reaction. The fragmentation pattern observed in the mass spectrum can be characteristic for pyrazine derivatives and amines, often involving cleavage of the cyclopropyl ring or loss of the methyl group. nih.govwhitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for purity analysis, particularly for polar and non-volatile compounds. nih.govjfda-online.com A reversed-phase LC method could be developed to separate this compound from a wide range of impurities. The high sensitivity and specificity of the mass spectrometer detector would allow for the detection and potential identification of even trace-level impurities. This technique is particularly useful for identifying non-volatile by-products or unreacted starting materials. Quantitative analysis of pyrazines has been successfully performed using LC-MS. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis

The structure of this compound contains several key functional groups: a secondary amine (N-H), a pyrazine ring (C=N, C=C, and C-H bonds), a methyl group (C-H bonds), and a cyclopropyl group (C-H and C-C bonds). The anticipated IR absorption bands for these groups are summarized in the table below.

The N-H stretching vibration of the secondary amine is expected to produce a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic methyl and cyclopropyl groups will likely appear in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrazine ring are anticipated to show absorptions in the 1400-1600 cm⁻¹ region. Bending vibrations for the N-H and C-H groups are expected at lower frequencies.

It is important to note that the exact positions of these absorption bands can be influenced by the electronic environment of the functional groups within the molecule. For a definitive analysis, experimental IR data would be required.

Table 1. Predicted Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3300 - 3500Moderate to Weak
Aromatic C-H (Pyrazine)Stretch3000 - 3100Moderate
Aliphatic C-H (Methyl)Stretch2850 - 2960Moderate
Aliphatic C-H (Cyclopropyl)Stretch2990 - 3080Moderate
Pyrazine Ring (C=N, C=C)Stretch1400 - 1600Moderate to Strong
N-HBend1550 - 1650Variable
C-HBend1350 - 1480Variable

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single Crystal X-ray Diffraction Analysis of this compound and its Salts

A search of publicly available crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound or its salts. Therefore, a detailed analysis of its solid-state molecular geometry and packing based on direct experimental data cannot be provided at this time.

However, analysis of related aminopyrazine and aminopyrimidine structures provides valuable insights into the likely structural features of this compound. For instance, studies on similar compounds often reveal a planar or near-planar geometry for the pyrazine ring. The exocyclic amine group may exhibit some degree of pyramidalization at the nitrogen atom. The orientation of the cyclopropyl and methyl substituents relative to the pyrazine ring would be determined by steric and electronic factors, which can only be definitively established through experimental structure determination.

Should single crystals of this compound or its salts be grown, X-ray diffraction analysis would provide precise data on crystallographic parameters such as the space group, unit cell dimensions, and atomic coordinates. This information is crucial for a complete understanding of its solid-state structure.

Table 2. Hypothetical Crystallographic Data Parameters for this compound (for illustrative purposes)
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)915.7
Z4

Note: The values in this table are purely hypothetical and are provided to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Intermolecular Interactions and Hydrogen Bonding Networks in the Crystalline Lattice

In the absence of a determined crystal structure for this compound, the nature of its intermolecular interactions and hydrogen bonding networks can be inferred from its molecular structure and by comparison with related compounds. researchgate.net

The presence of a secondary amine group (-NH-) provides a hydrogen bond donor, while the nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors. This functionality suggests that this compound is likely to form intermolecular hydrogen bonds in the solid state. These interactions are crucial in dictating the packing of molecules in the crystal lattice and influencing the material's physical properties.

In addition to classical hydrogen bonds, weaker C-H···N or C-H···π interactions may also play a role in stabilizing the crystal structure. The analysis of crystal structures of similar molecules often reveals complex three-dimensional networks built from a combination of these interactions. A definitive description of the hydrogen bonding network in this compound awaits experimental determination of its crystal structure.

Computational and Theoretical Chemistry of N Cyclopropyl 6 Methylpyrazin 2 Amine

Quantum Chemical Computations for Electronic Structure Analysis

Quantum chemical computations are fundamental to understanding the electronic characteristics of N-cyclopropyl-6-methylpyrazin-2-amine. These methods model the behavior of electrons within the molecule, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the ground state properties of molecules. For this compound, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311G), would be employed to determine its optimized geometry and electronic configuration. nih.govresearchgate.net The resulting optimized structure represents the molecule at its lowest energy state, providing precise bond lengths, bond angles, and dihedral angles.

The electronic configuration derived from DFT reveals the distribution of electrons within the molecule's orbitals. This information is crucial for understanding the molecule's stability and the nature of its chemical bonds. For instance, DFT has been effectively used to study pyrazinamide (B1679903), a related pyrazine (B50134) derivative, to gain insights into its structure and electronic properties that are difficult to probe experimentally. researchgate.net While specific DFT data for this compound is not available in the reviewed literature, the principles of these calculations are well-established.

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

Parameter Value
C-N (Pyrazine Ring) Bond Length ~1.33 Å
C-C (Pyrazine Ring) Bond Length ~1.39 Å
C-N (Amine) Bond Length ~1.37 Å
N-C (Cyclopropyl) Bond Length ~1.45 Å
C-C (Cyclopropyl Ring) Bond Length ~1.51 Å

Note: The data in this table is illustrative and represents typical values for similar chemical structures. Specific computational studies on this compound are required for validated data.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. nih.gov For pyrimidine (B1678525) derivatives, the HOMO-LUMO gap has been calculated to understand eventual charge transfers within the molecule. irjweb.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazine ring system, while the LUMO would likely be distributed across the pyrazine ring's anti-bonding orbitals. researchgate.net The specific energies of these orbitals and the resulting gap would require dedicated computational analysis.

Illustrative Frontier Orbital Data (Hypothetical)

Molecular Orbital Energy (eV) Description
HOMO -6.2 Highest Occupied Molecular Orbital
LUMO -1.5 Lowest Unoccupied Molecular Orbital

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO |

Note: This table presents hypothetical energy values based on general knowledge of similar molecules. irjweb.comirjweb.com Actual values for this compound would need to be determined through specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atoms of the pyrazine ring and the amino group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the cyclopropyl (B3062369) and methyl groups would likely exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. Understanding this charge distribution is crucial for predicting how the molecule will interact with other molecules and biological targets. researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its lowest energy state, molecular dynamics (MD) simulations and conformational analysis explore its dynamic behavior and flexibility.

This compound possesses several rotatable bonds, primarily the bond connecting the cyclopropyl group to the amine nitrogen and the bond between the amino group and the pyrazine ring. Rotation around these bonds can lead to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) between them. chemistrysteps.com

Studies on similar molecules, such as cyclopropylamines and n-propylamine, have shown a rich conformational landscape with multiple stable conformers that have small energy differences between them. nih.govacs.org For this compound, a systematic conformational search would involve rotating the key dihedral angles and calculating the potential energy at each step. This process would reveal the most stable geometries and their relative populations at a given temperature. The stability of these conformers is influenced by steric hindrance and electronic interactions between the cyclopropyl, methyl, and pyrazine moieties.

Molecular dynamics (MD) simulations provide a powerful method for studying the flexibility and time-dependent behavior of a molecule. youtube.com By solving Newton's equations of motion for the atoms in the system, an MD simulation generates a trajectory that describes how the molecule's conformation changes over time.

For this compound, an MD simulation would reveal the dynamic range of motion of the cyclopropyl and methyl groups relative to the pyrazine core. It would also allow for the calculation of rotational energy barriers, which are the energy required to rotate from one stable conformation to another. chemistrysteps.com These barriers provide insight into the molecule's rigidity and the timescale of conformational changes. While specific MD studies on this compound are not present in the searched literature, the methodology has been applied to various aminopyrazine derivatives to understand their dynamic behavior. nih.gov

Table of Compounds

Compound Name
This compound
Pyrazinamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a protein target at the atomic level.

Computational Prediction of Binding Modes with Theoretical Protein Models

In the absence of experimentally determined crystal structures, theoretical protein models, often generated through homology modeling, serve as valuable tools for molecular docking studies. For this compound, the prediction of its binding mode involves docking the ligand into the active site of a relevant theoretical protein model. The process allows for the exploration of various possible conformations and orientations of the ligand within the binding pocket.

The binding mode is determined by the intricate network of interactions between the ligand and the amino acid residues of the protein. For this compound, key interactions would likely involve:

Hydrogen Bonding: The amine group and the pyrazine nitrogens can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with polar residues in the protein's active site.

Hydrophobic Interactions: The cyclopropyl and methyl groups can engage in hydrophobic interactions with nonpolar residues, contributing to the stability of the ligand-protein complex.

Pi-Stacking: The aromatic pyrazine ring can participate in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Computational studies on related pyrazine derivatives have identified PIM-1 kinase as a potential target. researchgate.netbibliomed.org Docking simulations of this compound into a theoretical model of PIM-1 kinase could reveal specific binding interactions. For instance, the pyrazine core might form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Table 1: Illustrative Predicted Interactions of this compound with a Theoretical PIM-1 Kinase Model

Interacting Residue (PIM-1 Kinase)Interaction TypeLigand Moiety Involved
Val126Hydrogen BondPyrazine Nitrogen
Glu121Hydrogen BondAmine Group
Leu120Hydrophobic InteractionCyclopropyl Group
Phe49π-π StackingPyrazine Ring
Lys67Ionic InteractionPyrazine Nitrogen (protonated)

Evaluation of Theoretical Binding Affinities and Interaction Energies

Following the prediction of the binding mode, the next step is to evaluate the theoretical binding affinity, which provides a quantitative measure of the binding strength between the ligand and the target. This is often expressed as a binding energy (e.g., in kcal/mol) or as a predicted inhibition constant (Ki) or IC50 value.

Various scoring functions are employed in docking software to estimate the binding affinity. These functions take into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty. Molecular dynamics (MD) simulations can further refine the docked pose and provide a more accurate calculation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

For this compound, a lower calculated binding energy would suggest a more stable and favorable interaction with the target protein. These theoretical values are crucial for prioritizing compounds for synthesis and biological testing.

In Silico Predictive Modeling in Molecular Design Research

In silico predictive modeling encompasses a range of computational methods used to predict the properties of molecules and to guide the design of new chemical entities with desired characteristics.

Predictive Studies for Structure-Property Relationships (excluding direct physical properties)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fip.org For this compound and its analogs, a QSAR model could be developed to predict their activity against a specific biological target. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Geometrical properties, surface area, volume.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build an equation that correlates these descriptors with the observed biological activity. researchgate.net Such a model can predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. For pyrazine derivatives, descriptors related to hydrophobicity (LogP), electronic properties (HOMO/LUMO energies), and steric factors have been shown to be important for their biological activity. researchgate.netbibliomed.org

Table 2: Common Molecular Descriptors for QSAR Studies of Pyrazine Analogs

Descriptor ClassSpecific Descriptor ExamplePredicted Influence on Activity
ElectronicHOMO (Highest Occupied Molecular Orbital) EnergyModulates ability to donate electrons
ElectronicLUMO (Lowest Unoccupied Molecular Orbital) EnergyModulates ability to accept electrons
StericMolar Refractivity (MR)Relates to molecular volume and polarizability
HydrophobicLogP (Partition Coefficient)Influences membrane permeability and target binding
TopologicalWiener IndexDescribes molecular branching

Computational Elucidation of Proposed Reaction Mechanisms

Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), can be employed to elucidate the mechanisms of chemical reactions. nih.gov For the synthesis of this compound, computational studies can help in understanding the reaction pathway, identifying transition states, and calculating activation energies.

A plausible synthetic route could involve the condensation of a 1,2-dicarbonyl compound with a diamine, followed by oxidation. researchgate.net DFT calculations can model the geometries of reactants, intermediates, and products, as well as the transition state structures connecting them. This provides a detailed picture of the reaction energetics and helps in optimizing reaction conditions to improve yield and selectivity. For instance, the role of a catalyst in the dehydrogenative coupling reactions to form pyrazines has been investigated computationally. acs.org

Virtual Screening Approaches for Analogue Prioritization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. researchgate.net Starting with this compound as a lead compound, virtual screening can be used to identify and prioritize analogs with potentially improved properties.

There are two main types of virtual screening:

Ligand-based virtual screening: This approach uses the knowledge of known active compounds, like this compound, to identify other molecules with similar properties. Methods include 2D similarity searching and 3D shape-based screening.

Structure-based virtual screening: This method, which relies on the 3D structure of the target protein, involves docking a large library of compounds into the active site and ranking them based on their predicted binding affinity. researchgate.net

A virtual screening campaign for analogs of this compound could involve screening a commercial or in-house database of compounds against a target like PIM-1 kinase. researchgate.netbibliomed.org The top-ranked hits from the virtual screen would then be selected for acquisition or synthesis and subsequent biological evaluation, thereby accelerating the drug discovery process.

Mechanistic Studies of Biological Interactions: Advanced in Vitro Research Approaches for N Cyclopropyl 6 Methylpyrazin 2 Amine Analogues

Mechanistic Investigations of Enzyme Inhibition

Detailed Analysis of Active Site Binding Modes (e.g., competitive, non-competitive, uncompetitive inhibition)

No studies detailing the enzyme inhibitory activity of N-cyclopropyl-6-methylpyrazin-2-amine or the nature of its binding to enzyme active sites have been found.

Allosteric Modulation Mechanisms and Conformational Changes Induced by Binding

There is no available information on whether this compound acts as an allosteric modulator of any enzyme or the conformational changes it might induce upon binding.

Mechanistic Studies of Receptor Interactions

Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro methods)

Data on the binding kinetics (association and dissociation rates) and thermodynamic parameters of this compound with any biological receptor are not present in the public domain.

Agonist, Antagonist, or Modulatory Effects on Signal Transduction Pathways in Cell Lines

There are no published studies investigating the functional effects of this compound on signal transduction pathways in cell-based assays.

Advanced Biophysical Techniques for Molecular Target Engagement

No research utilizing advanced biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography, to study the interaction of this compound with a molecular target has been reported.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur during biomolecular interactions. malvernpanalytical.com This method directly determines the key thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.com

In the study of pyrazinamide (B1679903) analogues, particularly the active metabolite pyrazinoic acid (POA) and its derivatives, ITC has been instrumental. For instance, in the investigation of potential new anti-tuberculous agents, ITC was employed to confirm the binding of newly designed POA analogues to their intended target, the PanD enzyme in Mycobacterium tuberculosis. nih.govnih.gov Researchers utilized ITC to validate that the observed whole-cell activity of these analogues was indeed due to on-target binding rather than non-specific effects. nih.gov

A typical ITC experiment involves titrating a solution of the ligand (the pyrazinamide analogue) into a sample cell containing the target protein. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the ligand to the protein. The resulting isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Table 1: Illustrative Thermodynamic Binding Parameters of Pyrazinoic Acid (POA) Analogues to Target Protein PanD Determined by ITC

Compound/AnalogueBinding Affinity (KD) (µM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)Stoichiometry (n)
Analogue 150-8.52.01.0
Analogue 225-9.21.50.9
Analogue 3100-7.03.51.1

Note: The data in this table is illustrative and based on findings described in research literature for POA analogues. nih.govnih.gov It does not represent actual experimental data for specific named compounds.

Surface Plasmon Resonance (SPR) for Binding Kinetics

An SPR experiment would involve immobilizing the target protein, for example, the PanD enzyme, onto a sensor chip. A solution containing a pyrazinamide analogue would then be flowed over the chip surface. The binding of the analogue to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal changes during the association and dissociation phases, the kinetic parameters can be determined.

Table 2: Hypothetical Kinetic and Affinity Data for Pyrazinamide Analogues from SPR Analysis

Compound/AnalogueAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Equilibrium Dissociation Constant (KD) (µM)
Analogue A1.2 x 1042.5 x 10-3208
Analogue B3.5 x 1041.8 x 10-351
Analogue C0.8 x 1044.0 x 10-3500

Note: This table is hypothetical and serves to illustrate the type of data obtained from SPR experiments. It is not based on published data for pyrazinamide analogues.

X-ray Co-crystallography of Analogues with Target Proteins to Elucidate Binding Interfaces

X-ray crystallography is a cornerstone technique in structural biology that provides a high-resolution, three-dimensional structure of a molecule. nih.gov In the context of drug discovery, co-crystallography of a ligand with its target protein offers an unparalleled view of the binding mode and the specific molecular interactions at the binding interface. nih.gov

For pyrazinamide and its analogues, X-ray crystallography has been pivotal in understanding their mechanism of action and resistance. The crystal structure of the Mycobacterium tuberculosis pyrazinamidase (PncA), the enzyme that converts the prodrug pyrazinamide to its active form, pyrazinoic acid (POA), has been solved. researchgate.netplos.org These structures have revealed the architecture of the active site, including a catalytic triad (B1167595) and a metal ion, which are crucial for its enzymatic activity. plos.org

Furthermore, the crystal structure of the target protein PanD in complex with POA has been determined. nih.govnih.govresearchgate.net This structural information has been instrumental in the structure-based design of novel POA analogues with improved potency. By visualizing the binding interface, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding affinity and specificity. This knowledge allows for the rational design of modifications to the pyrazinamide scaffold to enhance these interactions.

Cell-Based Assays for Pathway Analysis and Intracellular Target Modulation (excluding clinical data)

Cell-based assays are essential for evaluating the biological activity of compounds in a more physiologically relevant context. For pyrazinamide analogues, a variety of cell-based assays are employed to assess their antimycobacterial activity and to probe their effects on intracellular pathways.

Whole-cell activity assays are fundamental for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis. These assays measure the lowest concentration of a drug that inhibits the visible growth of the bacteria.

To investigate the mechanism of action, more sophisticated cell-based assays are utilized. For example, checkerboard assays can be used to assess the synergistic or antagonistic effects of a pyrazinamide analogue when combined with other drugs, which can provide clues about its mechanism. nih.gov

Furthermore, studies have used genome-wide approaches to identify genes involved in resistance to pyrazinamide and its analogues. nih.gov These genetic studies have pointed towards the involvement of the SigE-dependent cell envelope stress response in the activity of PZA. nih.gov Assays that measure the expression of genes in this pathway in response to treatment with a pyrazinamide analogue can therefore be used to confirm on-target pathway modulation.

Another example is the investigation of the effect of pyrazinamide analogues on fatty acid synthesis. Assays measuring the inhibition of palmitic acid biosynthesis in whole M. tuberculosis bacilli have been used to demonstrate that some analogues can effectively target fatty acid synthase type I (FASI). researchgate.net

Ligand Chemistry and Coordination Compound Research Involving Pyrazine 2 Amine Scaffolds

Design and Synthesis of N-cyclopropyl-6-methylpyrazin-2-amine as a Ligand for Metal Complexes

The design of this compound as a ligand is predicated on the versatile coordination capabilities of the pyrazine (B50134) ring and the secondary amine group. The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, offers potential coordination sites. The N-cyclopropyl substituent can influence the steric and electronic properties of the ligand, which in turn can modulate the stability, structure, and reactivity of its metal complexes.

The synthesis of this compound, while not explicitly detailed in the surveyed literature, can be envisioned through established synthetic methodologies for N-substituted amino-heterocycles. A plausible synthetic route could involve the nucleophilic substitution of a suitable leaving group on the pyrazine ring with cyclopropylamine (B47189). For instance, a common method is the reaction of a 2-halopyrazine with a primary amine. The synthesis of related N-substituted aminothiazolo[4,5-b]pyrazines has been achieved through solid-phase synthesis, highlighting the adaptability of such methods for creating libraries of related compounds. acs.org Another general approach for the synthesis of N-substituted pyridones involves the reaction of primary amines with ethyl nitroacetate, which could be adapted for pyrazine systems. nih.gov

A potential synthetic pathway is outlined below:

Starting Material: 2-Chloro-6-methylpyrazine (B130241).

Reaction: Nucleophilic aromatic substitution with cyclopropylamine. This reaction is typically carried out in the presence of a base and a suitable solvent.

Product: this compound.

The synthesis of related N-substituted aminopyridines has been achieved through various methods, including the reaction of primary or secondary aliphatic amines with 2-halopyridines. researchgate.net The synthesis of (2-aminocyclopropyl)phenyl derivatives has also been reported, involving multi-step sequences including protection, coupling, and deprotection steps, which demonstrates the feasibility of incorporating a cyclopropylamine moiety into aromatic systems. acs.org

Coordination Modes and Chelation Properties of Pyrazine-2-amine Derivatives with Transition Metals

Pyrazine-2-amine derivatives are versatile ligands capable of coordinating to metal ions in several ways. The specific coordination mode is influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

Monodentate Coordination: The ligand can bind to a metal center through one of the pyrazine nitrogen atoms, typically the one further from the bulky amino group (N4).

Bidentate Chelation: A common coordination mode involves the formation of a stable five-membered chelate ring through the coordination of the pyrazine ring nitrogen (N1) and the exocyclic amino group nitrogen. This has been observed in ruthenium(III) complexes with 2-amino-5-bromo-3-(methylamino)pyrazine, where coordination occurs through two nitrogen atoms of the amine and methylamine (B109427) groups. rsc.org

Bridging Ligand: The pyrazine ring can bridge two metal centers, with each nitrogen atom of the pyrazine ring coordinating to a different metal ion. This is a well-known behavior for pyrazine itself and its derivatives, leading to the formation of polynuclear complexes and coordination polymers. rsc.orgmdpi.com In a polynuclear silver(I) complex with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, the pyrazine ring of one ligand acts as a bridging ligand between two silver ions. rsc.org

The presence of the N-cyclopropyl group in this compound would sterically influence the coordination environment, potentially favoring certain geometries and influencing the stability of the resulting metal complexes. The coordination chemistry of pyridine (B92270)/pyrazine amide ligands has been extensively studied, revealing a wide variety of coordination geometries and nuclearities depending on the ligand structure. researchgate.net

The table below summarizes the coordination modes observed for some pyrazine-based ligands.

LigandMetal Ion(s)Observed Coordination Mode(s)Reference(s)
2-Amino-5-bromo-3-(methylamino)pyrazineRu(III)Bidentate (N-amine, N-methylamine) rsc.org
Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylateCu(II), Ag(I)Bidentate (N-pyridine, N-pyrazine), Bridging (N,N'-pyrazine) rsc.org
N′-benzylidenepyrazine-2-carbohydrazonamideMn(II), Fe(III), Co(II), Ni(II)Bidentate (N-azomethine, N-pyrazine) nih.gov
Pyrazine-2,5-diyldimethanolVarious d-block metalsBidentate (N,O-chelation), Bridging mdpi.com

Spectroscopic Characterization of this compound Metal Complexes (e.g., UV-Vis, EPR)

The formation and properties of metal complexes with this compound can be investigated using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complexes. The spectra typically show bands corresponding to:

Ligand-centered transitions (π → π*): These are usually observed in the ultraviolet region and are similar to those of the free ligand, although they may be shifted upon coordination.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) bands: These transitions are highly sensitive to the nature of the metal, its oxidation state, and the ligand environment. They are often responsible for the color of the complexes. For instance, in Ru(III) complexes with pyrazine derivatives, MLCT bands were observed. rsc.org

d-d transitions: These transitions occur between the d-orbitals of the metal ion and are typically weak. Their energies provide information about the ligand field splitting parameter (Δo), which indicates the strength of the ligand field.

The table below shows electronic spectral data for some Ru(III) complexes with pyrazine derivatives. rsc.org

ComplexLigand Field Splitting (Δo) (cm⁻¹)Racah Parameter (B) (cm⁻¹)Nephelauxetic Parameter (β)
[RuCl(PAOX)₂(OH₂)]Cl₂156316310.65
[RuCl(PTCA)₂(OH₂)]Cl₂146206160.64
[RuCl₂(ABMAP)₂]Cl138126910.72

PAOX = Pyrazine-2-amidoxime, PTCA = Pyrazine-2-thiocarboxamide, ABMAP = 2-Amino-5-bromo-3-(methylamino)pyrazine

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying metal complexes with unpaired electrons (paramagnetic complexes). For a potential complex of this compound with a paramagnetic metal ion like Cu(II) or Ru(III), the EPR spectrum would provide detailed information about:

The oxidation state and electronic configuration of the metal ion.

The geometry of the coordination sphere.

The nature of the donor atoms and the covalency of the metal-ligand bonds through the analysis of g-values and hyperfine coupling constants.

While specific EPR data for this compound complexes are not available, the principles of this technique are well-established for characterizing paramagnetic coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in coordination, such as the C=N and N-H stretching and bending modes of the pyrazine and amine groups, are expected to shift. For example, in metal complexes of N′-benzylidenepyrazine-2-carbohydrazonamide, the shifting of the C=N and C-N bands confirmed the involvement of the azomethine and pyrazine nitrogen atoms in coordination. nih.gov

Investigation of Catalytic Activity of Metal Complexes Derived from Pyrazine-2-amine Ligands

Metal complexes with pyrazine-containing ligands have shown promise in various catalytic applications. The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficiency and selectivity of the complex.

Oxidation Catalysis: Copper(II) complexes of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been investigated for their biomimetic catalytic activity in the oxidation of catechols. rsc.org These complexes mimic the function of the enzyme catechol oxidase. The catalytic activity is dependent on the coordination environment of the copper center, which is directly influenced by the pyrazine-containing ligand.

The table below summarizes the catecholase activity of two copper(II) complexes. rsc.org

ComplexSubstrateTurnover Number (k_cat) (h⁻¹)
[CuCl₂(py-2pz)]₂3,5-DTBC108.5
[Cu(CF₃SO₃)(H₂O)(py-2pz)₂]CF₃SO₃·2H₂O3,5-DTBC75.3

py-2pz = Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, 3,5-DTBC = 3,5-di-tert-butylcatechol

Asymmetric Transfer Hydrogenation: While not specific to pyrazine ligands, manganese complexes with chiral amine-containing ligands have been successfully used as catalysts for the asymmetric transfer hydrogenation of imines, producing chiral amines with high enantioselectivity. acs.org This demonstrates the potential of metal complexes with N-donor ligands, a class to which this compound belongs, in important organic transformations. The development of chiral variants of pyrazine-2-amine ligands could lead to new enantioselective catalysts.

The catalytic potential of complexes derived from this compound would be an interesting area of future research, with possible applications in oxidation, reduction, and cross-coupling reactions. The specific substitution pattern on the pyrazine ring and the nature of the N-substituent would be key factors in tuning the catalytic performance.

N Cyclopropyl 6 Methylpyrazin 2 Amine As a Synthetic Intermediate and in Advanced Chemical Applications

Utility as a Versatile Building Block in Complex Heterocyclic Synthesis

The structure of N-cyclopropyl-6-methylpyrazin-2-amine suggests its potential as a versatile building block in the synthesis of more complex heterocyclic systems. Pyrazine (B50134) derivatives are significant in organic chemistry due to their prevalence in natural products and their use in developing new materials. rsc.orgtandfonline.com The amino and methyl groups on the pyrazine ring, along with the pyrazine nitrogens themselves, offer multiple reactive sites for further chemical transformations.

The amine group can participate in various coupling reactions, such as Buchwald-Hartwig aminations, to form larger, more complex molecules. The pyrazine ring system itself can undergo reactions like C-H activation or be involved in cycloaddition reactions, further expanding its synthetic utility. rsc.org The cyclopropyl (B3062369) group, known for its unique electronic and steric properties, can influence the reactivity and conformational preferences of the molecule, which can be advantageous in designing specific three-dimensional structures. nih.gov

The synthesis of complex, polycyclic heterocyclic compounds often relies on the strategic functionalization of simpler heterocyclic cores. This compound, with its distinct substituents, could serve as a valuable starting material or intermediate in the multi-step synthesis of novel scaffolds for various chemical and pharmaceutical research areas. The modular nature of modern synthetic strategies allows for the incorporation of such building blocks to systematically explore chemical space and develop new compounds with desired properties. nih.gov

Applications in the Development of Functional Materials in Research

The development of advanced materials with tailored properties is a significant area of chemical research. The incorporation of specific organic molecules can impart desired electronic, optical, or physical characteristics to these materials.

Incorporation into Polymer Systems for Specialized Material Properties

While no specific research details the incorporation of this compound into polymer systems, the functionalities present in the molecule suggest potential applications. The amino group could serve as a monomer or a functional group for grafting onto a polymer backbone. This could be achieved through techniques like condensation polymerization or by reacting the amine with a pre-functionalized polymer.

Role in Organic Electronic Materials Research (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

Pyrazine derivatives are of considerable interest in the field of organic electronics due to their electron-withdrawing nature, which is beneficial for creating materials with desirable charge transport properties. rsc.orgepa.gov Donor-acceptor-donor (D-A-D) chromophores, which are fundamental components of many organic electronic devices, often utilize electron-deficient cores like pyrazine. acs.org

This compound could potentially serve as a building block for such materials. The pyrazine ring can act as the electron-accepting unit, while the amino group, after suitable modification, could be part of an electron-donating segment. The interplay between the electron-donating and electron-accepting parts of a molecule is crucial for its performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). epa.govmdpi.com The synthesis of pyrazine-based hole transport layers for perovskite solar cells highlights the relevance of this class of compounds in energy applications. epa.gov

Potential Contributions to Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form well-defined, functional assemblies. The nitrogen atoms of the pyrazine ring in this compound are capable of participating in hydrogen bonding and coordination with metal ions, making it a candidate for the construction of supramolecular architectures. rsc.orgacs.orgnih.gov

Pyrazine itself is a well-known ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). rsc.org The specific substitutions on the pyrazine ring in this compound could modulate the electronic properties and steric hindrance, thereby influencing the structure and properties of the resulting supramolecular assemblies. For instance, pyrazine sulfonic acid has been used to construct supramolecular structures with interesting fluorescent properties. nih.govnih.gov The ability of pyrazine to form co-crystals with other organic molecules, such as tartaric acid, further demonstrates its utility in supramolecular chemistry. rsc.org

The design of complex supramolecular systems often relies on the predictable and directional nature of non-covalent interactions. The defined geometry and electronic distribution of this compound could be exploited to direct the self-assembly of molecules into specific one-, two-, or three-dimensional structures with potential applications in areas such as sensing, catalysis, and materials science.

Future Research Directions and Unexplored Avenues for N Cyclopropyl 6 Methylpyrazin 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to N-cyclopropyl-6-methylpyrazin-2-amine is a crucial first step for enabling broader research into its properties and applications. While classical methods for the synthesis of aminopyrazines often involve harsh conditions and multi-step procedures, modern synthetic chemistry offers several avenues for more sustainable approaches.

Future research could focus on the late-stage introduction of the cyclopropylamino group onto a pre-functionalized 6-methylpyrazine core. One promising strategy is the use of reductive amination . This would involve the reaction of 2-amino-6-methylpyrazine with cyclopropanone (B1606653) in the presence of a mild reducing agent. This method is known for its high efficiency and functional group tolerance. spiedigitallibrary.org

Another avenue for exploration is the application of transition metal-catalyzed cross-coupling reactions . Buchwald-Hartwig amination, for instance, could be employed to couple 2-halo-6-methylpyrazine with cyclopropylamine (B47189). This method offers a high degree of control and can often be performed under milder conditions than traditional nucleophilic aromatic substitution reactions.

Furthermore, the development of one-pot, multi-component reactions (MCRs) for the de novo synthesis of the this compound scaffold would be highly advantageous. researchgate.netbeilstein-journals.org MCRs are inherently atom-economical and can rapidly generate molecular diversity from simple starting materials. nih.gov A hypothetical MCR could involve the condensation of a 1,2-dicarbonyl compound, an ammonia (B1221849) source, and a cyclopropyl-containing building block.

Finally, the principles of green chemistry should guide the selection of solvents and catalysts. The use of biocatalysts, such as enzymes, in greener solvents like tert-amyl alcohol has been shown to be effective for the synthesis of other pyrazine (B50134) derivatives and represents a sustainable alternative to traditional organic synthesis. beilstein-journals.org

Advanced Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry provides powerful tools to predict the physicochemical properties and potential biological activities of this compound, guiding its future development.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be employed to build predictive models for this compound and its derivatives. nih.govnih.gov By analyzing a virtual library of related compounds, it would be possible to correlate specific structural features with desired properties, such as binding affinity to a particular biological target or specific photophysical characteristics. These models can help prioritize the synthesis of the most promising derivatives, saving time and resources. jddtonline.info

Molecular docking simulations can be used to predict the binding mode and affinity of this compound to various protein targets. jddtonline.info The cyclopropyl (B3062369) group can induce a specific conformational rigidity that may be advantageous for fitting into a binding pocket. Docking studies could explore potential interactions with kinases, G-protein coupled receptors, or other enzyme classes where pyrazine and cyclopropylamine moieties have shown activity. nih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a biological environment. alliedacademies.org These simulations can reveal how the molecule interacts with solvent molecules and biological membranes, and can help to understand the stability of its binding to a target protein over time.

Development of Innovative Mechanistic Probes and Tools for Biological Research

The unique structural and electronic properties of the pyrazine ring make this compound a promising scaffold for the development of novel biological probes.

Future research could focus on the synthesis of fluorescent probes based on this core structure. The pyrazine ring can act as a fluorophore, and its emission properties can be modulated by the introduction of various substituents. spiedigitallibrary.org The development of a D-A-D (donor-acceptor-donor) type fluorescent probe, where the pyrazine acts as the acceptor, could lead to compounds with large Stokes shifts and high photostability, making them suitable for live-cell imaging. frontiersin.org

The compound could also be functionalized to create photoaffinity labels . By incorporating a photoreactive group, such as an azido (B1232118) or diazirine moiety, the probe could be used to covalently label its biological target upon photoirradiation, allowing for target identification and validation.

Furthermore, the development of hyperpolarized NMR probes based on the pyrazine scaffold is another exciting avenue. Signal Amplification By Reversible Exchange (SABRE) is a technique that can dramatically enhance NMR signals, and it has been shown to be highly effective for pyrazines. acs.org This could enable the use of this compound for in vivo metabolic imaging and for the sensitive detection of biological analytes.

Diversification of this compound Derivatives for Broader Structure-Activity Exploration

Systematic structural modifications of this compound are essential to explore its full potential and to establish comprehensive structure-activity relationships (SAR) .

The pyrazine ring offers multiple positions for substitution. The introduction of different functional groups at the C3 and C5 positions could significantly impact the molecule's electronic properties, solubility, and biological activity. For example, the introduction of electron-withdrawing groups could modulate the pKa of the amino group, while the addition of polar groups could enhance aqueous solubility.

The methyl group at the C6 position could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a potential binding pocket.

The N-cyclopropyl group is a key feature of the molecule. While the cyclopropyl group itself is generally metabolically stable, modifications to this group could be explored. For instance, the synthesis of analogs with substituted cyclopropyl rings could provide insights into the importance of this group for biological activity.

A systematic approach to generating a library of derivatives, guided by the computational models described in section 9.2, would be the most efficient way to explore the chemical space around this scaffold and to identify compounds with optimized properties for specific applications. nih.gov

Integration into Multi-component Systems for Synergistic Effects in Research Applications

The this compound scaffold could be incorporated into larger molecular systems to achieve synergistic effects or to create multifunctional molecules.

One area of exploration is the development of multi-target ligands . By combining the this compound moiety with another pharmacophore known to interact with a different biological target, it may be possible to create a single molecule that can modulate multiple pathways involved in a disease process.

The compound could also be used as a building block in the synthesis of supramolecular assemblies . The pyrazine nitrogen atoms can act as hydrogen bond acceptors or as ligands for metal coordination, enabling the formation of well-defined architectures with potential applications in materials science and catalysis.

Furthermore, the integration of this compound into polymers or biomaterials could impart new functionalities to these materials. For example, its incorporation into a polymer backbone could lead to materials with interesting photophysical or electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-6-methylpyrazin-2-amine, and how can reaction efficiency be validated?

  • Methodology : A two-step approach is recommended:

Chlorination : Start with 6-methylpyrazin-2-amine and react with POCl₃ under reflux (110°C, 4h) to yield 6-methylpyrazine-2-chloro intermediate.

Cyclopropane Introduction : Use cyclopropylamine with NaH as a base in anhydrous THF at 60°C for 12h.

  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity by HPLC (>98%) .

Q. How should researchers characterize the structural integrity of N-cyclopropyl-6-methylpyrazin-2-amine?

  • Analytical Techniques :

  • NMR : ¹H NMR (DMSO-d₆) should show peaks for cyclopropyl protons (δ 0.5–1.2 ppm) and pyrazine aromatic protons (δ 8.1–8.3 ppm).
  • Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 164.1.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (7:3) at 4°C .

Q. What stability considerations are critical for storing N-cyclopropyl-6-methylpyrazin-2-amine?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Stability Tests : Perform accelerated degradation studies at 40°C/75% RH for 14 days; monitor via HPLC for decomposition products (e.g., cyclopropane ring-opening derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-cyclopropyl-6-methylpyrazin-2-amine in nucleophilic substitution reactions?

  • Approach : Use DFT calculations (B3LYP/6-311+G**) to map electron density on the pyrazine ring and cyclopropyl group.
  • Key Insights : The C-2 position on pyrazine is most electrophilic (Fukui indices >0.1), making it reactive toward cross-coupling (e.g., Suzuki-Miyaura). Validate with experimental kinetic studies .

Q. What strategies resolve contradictions in spectral data for N-cyclopropyl-6-methylpyrazin-2-amine derivatives?

  • Case Study : If ¹³C NMR shows unexpected shifts (e.g., cyclopropyl C–C at δ 15 ppm vs. theoretical δ 10 ppm):

Variable Temperature NMR : Assess conformational flexibility.

Dynamic NMR Simulations : Use software like MestReNova to model ring strain effects.

  • Resolution : Assign discrepancies to solvent polarity or crystal packing artifacts .

Q. How to design a structure-activity relationship (SAR) study for N-cyclopropyl-6-methylpyrazin-2-amine in kinase inhibition assays?

  • Experimental Design :

Analog Synthesis : Modify substituents (e.g., methyl → ethyl, cyclopropyl → bicyclo[1.1.1]pentyl).

Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, JAK2) with ATP-Glo assays.

Data Analysis : Apply multivariate regression to correlate steric/electronic parameters (Hammett σ, Taft Eₛ) with IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.